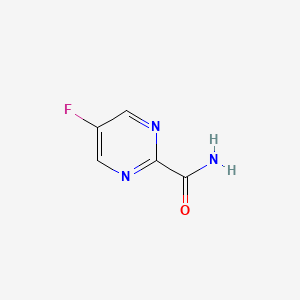

5-Fluoropyrimidine-2-carboxamide

描述

5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide (-CONH$_2$) group at the 2-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3.

属性

分子式 |

C5H4FN3O |

|---|---|

分子量 |

141.10 g/mol |

IUPAC 名称 |

5-fluoropyrimidine-2-carboxamide |

InChI |

InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) |

InChI 键 |

GVGFPOMHJUJCDS-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NC(=N1)C(=O)N)F |

产品来源 |

United States |

准备方法

合成路线和反应条件

5-氟嘧啶-2-甲酰胺的合成通常涉及2,4-二氯-5-氟嘧啶与各种亲核试剂(如醇盐、酚类和胺类)的反应 。反应条件通常包括使用二甲基甲酰胺 (DMF) 等溶剂和碳酸钾 (K2CO3) 等催化剂来促进取代反应。

工业生产方法

氟化嘧啶(包括5-氟嘧啶-2-甲酰胺)的工业生产方法通常涉及在受控条件下进行大规模化学反应,以确保高产率和纯度。 自动化反应器和连续流动系统的使用可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

5-氟嘧啶-2-甲酰胺会发生各种化学反应,包括:

取代反应: 通常涉及亲核取代,其中氟原子被其他亲核试剂取代。

氧化还原反应: 这些反应可以改变连接到嘧啶环的官能团。

环化反应: 通过分子内反应形成环状化合物。

常用试剂和条件

亲核试剂: 醇盐、酚类和胺类。

溶剂: 二甲基甲酰胺 (DMF)、二甲基亚砜 (DMSO)。

催化剂: 碳酸钾 (K2CO3)、四丁基氟化铵 (TBAF)。

主要生成产物

科学研究应用

5-氟嘧啶-2-甲酰胺在科学研究中有着广泛的应用:

化学: 用作合成更复杂的氟化化合物的结构单元。

生物学: 研究其与生物大分子(如 DNA 和 RNA)的相互作用。

医学: 由于其能够抑制胸腺嘧啶合成酶(一种对 DNA 合成至关重要的酶),因此正在研究其作为抗癌药物的潜力.

工业: 用于农用化学品和药物的开发.

作用机制

5-氟嘧啶-2-甲酰胺的主要作用机制涉及抑制胸腺嘧啶合成酶。这种酶对于合成胸腺嘧啶至关重要,胸腺嘧啶是 DNA 复制所需的核苷酸。通过抑制胸腺嘧啶合成酶,5-氟嘧啶-2-甲酰胺会破坏 DNA 合成,导致细胞死亡。 这种机制对快速分裂的癌细胞特别有效 .

相似化合物的比较

Structural and Functional Data Table

Key Research Findings

Fluorination Effects : Fluorine at C5 in pyrimidines enhances electronegativity and blocks metabolic oxidation, prolonging half-life .

Carboxamide Position : C2 carboxamides may favor interactions with polar residues in enzyme active sites compared to C5-substituted analogs .

Synthetic Flexibility : Parallel solution-phase synthesis (as in ) enables rapid generation of pyrimidine carboxamide libraries, suggesting scalable routes for this compound derivatives .

生物活性

5-Fluoropyrimidine-2-carboxamide is a pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide functional group at the 2-position. With a molecular formula of CHFNO and a molecular weight of approximately 128.11 g/mol, this compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various therapeutic agents, especially those with anticancer properties. The presence of fluorine enhances the lipophilicity and biological activity of the molecule, making it an attractive scaffold for drug development. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, thereby exhibiting potential anticancer effects.

Anticancer Properties

Recent studies have highlighted the compound's promising role in cancer treatment, particularly in enhancing the efficacy of established chemotherapeutics like 5-fluorouracil (5-FU). For instance, research has shown that when combined with other agents, such as purpurogallin carboxylic acid (PCA), 5-FU exhibits synergistic effects on liver cancer cells. This combination has been shown to significantly reduce cell proliferation and enhance apoptosis through mechanisms involving ATP-binding cassette subfamily G member 2 (ABCG2) inhibition .

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

- Cytotoxicity Studies : In vitro experiments demonstrated that compounds derived from this scaffold exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and hepatocellular carcinoma (HepG2). For instance, one study reported IC values in low nanomolar ranges for certain derivatives, indicating high potency .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves cell cycle arrest and induction of apoptosis. A notable finding was that certain derivatives could induce G2/M phase arrest by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Structure-Activity Relationship (SAR) : SAR studies have been pivotal in understanding how modifications to the pyrimidine structure influence biological activity. For example, substituents at specific positions on the aromatic rings have been shown to significantly alter potency against various targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC Value | Mechanism |

|---|---|---|---|

| This compound | Various cancer cell lines | Low nanomolar range | Cytotoxicity via apoptosis |

| PCA + 5-FU | Liver cancer cells | Synergistic effect | ABCG2 inhibition |

| Derivative A | HCT-116 cells | 3.8 nM | G2/M phase arrest |

| Derivative B | HepG2 cells | <0.016 µg/mL | Induction of ROS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。